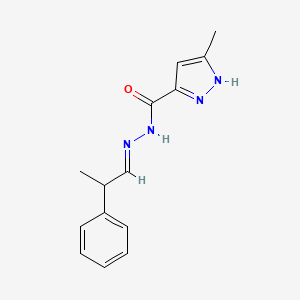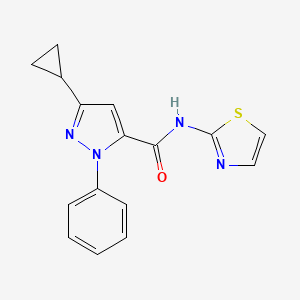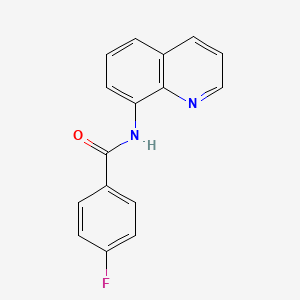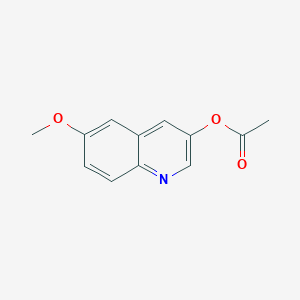
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a pyrazole derivative that exhibits a variety of biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
The mechanism of action of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide exhibits a variety of biochemical and physiological effects, including anti-proliferative effects on cancer cells, anti-inflammatory effects, and neuroprotective effects. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to reduce inflammation by inhibiting the activity of certain enzymes and signaling pathways. 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its potential therapeutic applications in cancer therapy, neurodegenerative diseases, and inflammation. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been shown to exhibit low toxicity and high selectivity for cancer cells, making it a promising candidate for drug development. However, one of the limitations of using 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide. One area of research is the optimization of the synthesis method to increase the yield and purity of the compound. Additionally, further investigation into the mechanism of action of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is needed to fully understand its potential therapeutic applications. Studies on the pharmacokinetics and pharmacodynamics of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide are also needed to determine the optimal dosage and administration route for therapeutic use. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide in humans.
In conclusion, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide is a promising compound that exhibits a variety of biochemical and physiological effects, making it a potential candidate for drug development. Further research is needed to fully understand its mechanism of action, optimize the synthesis method, and evaluate its safety and efficacy in humans.
合成法
The synthesis of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-phenylpropanal in the presence of an acid catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide. The synthesis method of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been optimized to increase the yield and purity of the compound.
科学的研究の応用
3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential therapeutic applications in various scientific research studies. One of the primary areas of research is the development of 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide as an anti-cancer agent. Studies have shown that 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide exhibits anti-proliferative effects on cancer cells, making it a promising candidate for cancer therapy. Additionally, 3-methyl-N'-(2-phenylpropylidene)-1H-pyrazole-5-carbohydrazide has been investigated for its potential use in the treatment of neurodegenerative diseases and inflammation.
特性
IUPAC Name |
5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-10(12-6-4-3-5-7-12)9-15-18-14(19)13-8-11(2)16-17-13/h3-10H,1-2H3,(H,16,17)(H,18,19)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZMRUPYGNLHOV-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[(E)-2-phenylpropylideneamino]-1H-pyrazole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)

![3-bromo-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5762455.png)

![3-(4-bromophenyl)-N,N-diethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5762471.png)


![methyl N-cyano-N-[4-(ethylamino)-6-(methylthio)-1,3,5-triazin-2-yl]glycinate](/img/structure/B5762483.png)

![N-[3-cyano-4-(4-fluorophenyl)-5-methyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5762489.png)
![methyl 4-[2-({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)carbonohydrazonoyl]benzoate](/img/structure/B5762491.png)
